molecular formula C17H10F4N2OS B11564331 3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11564331
M. Wt: 366.3 g/mol
InChI Key: KJNOWCRJIPXAMI-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a benzoyl chloride derivative under basic conditions to form the benzamide structure . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of a thiazole ring, a trifluoromethyl group, and a benzamide structure. This combination imparts unique biological activities and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C17H10F4N2OS

Molecular Weight

366.3 g/mol

IUPAC Name

3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H10F4N2OS/c18-12-8-4-7-11(9-12)15(24)23-16-22-14(17(19,20)21)13(25-16)10-5-2-1-3-6-10/h1-9H,(H,22,23,24)

InChI Key

KJNOWCRJIPXAMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F

Origin of Product

United States

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